m-PEG15-amine, or methoxypolyethylene glycol amine, is a linear heterobifunctional polyethylene glycol derivative characterized by a methoxy group (-OCH3) at one end and a primary amine group (-NH2) at the other end. It has an average molecular weight of approximately 750 Da and contains 15 ethylene glycol units in its structure. This compound is primarily used in biochemical applications due to its ability to enhance solubility and facilitate bioconjugation processes, making it an essential tool in drug delivery systems and surface modifications of biomaterials .
m-PEG15-amine itself does not have a direct mechanism of action. Its primary function is as a linker molecule in targeted protein degradation research. One prominent application is in the development of Proteolysis Targeting Chimeras (PROTACs) []. PROTACs are bi-functional molecules designed to recruit an E3 ubiquitin ligase, an enzyme that tags proteins for degradation, to a specific protein of interest. m-PEG15-amine can be used to connect a ligand that binds to the target protein with a moiety that recognizes the E3 ligase, bringing the two entities in close proximity to facilitate protein degradation [].
One of the most promising applications of m-PEG15-amine lies in drug delivery systems. Its key advantage is its hydrophilicity (water-loving nature) due to the presence of the polyethylene glycol (PEG) chain. This property allows m-PEG15-amine to improve the solubility of drugs that are poorly soluble in water []. By attaching m-PEG15-amine to a drug molecule, researchers can create conjugates that are more easily absorbed by the body and improve their overall effectiveness []. Additionally, the PEG chain can shield the drug from premature degradation and enhance its circulation time within the body [].
m-PEG15-amine is valuable for bioconjugation, a process that links biological molecules like proteins, peptides, and antibodies with other molecules. The amine group of m-PEG15-amine readily reacts with functional groups on biomolecules, forming stable conjugates. These conjugates can possess altered properties compared to the original biomolecule. For instance, m-PEG15-amine conjugation can improve the stability, reduce immunogenicity (the ability to trigger an immune response), and enhance the targeting ability of biomolecules [].
The biological activity of m-PEG15-amine is closely related to its role as a linker in drug delivery systems. It has been shown to enhance the solubility of hydrophobic compounds and reduce immunogenicity when conjugated with therapeutic agents. Additionally, it can form dendritic micelles that improve the delivery of anticancer drugs such as methotrexate. Its ability to modify the pharmacokinetics of drugs makes it valuable in developing targeted therapies .
The synthesis of m-PEG15-amine typically involves the ring-opening polymerization of ethylene oxide, followed by functionalization to introduce the methoxy and amine groups. The general steps include:
m-PEG15-amine has diverse applications in various fields:
Interaction studies involving m-PEG15-amine focus on its ability to form stable conjugates with various biomolecules. Research has demonstrated that m-PEG15-amine can effectively reduce immunogenic responses when used to modify therapeutic proteins or peptides. Additionally, studies have shown that conjugation with m-PEG15-amine enhances the circulation time of drugs in vivo, which is crucial for improving therapeutic outcomes .
m-PEG15-amine shares similarities with several other polyethylene glycol derivatives, particularly those containing amine functionalities. Here are some comparable compounds:
Compound Name | Molecular Weight | Functional Groups | Unique Features |
---|---|---|---|
Methoxypolyethylene glycol 2000 | 2000 Da | Methoxy, Amine | Higher molecular weight provides enhanced solubility |
Methoxypolyethylene glycol 5000 | 5000 Da | Methoxy, Amine | Longer chain enhances drug delivery capabilities |
Polyethylene glycol 6000 amine | 6000 Da | Amine | Used primarily for gene delivery applications |
Polyethylene glycol tallow amine | Varies | Tallow-derived Amine | Derived from natural sources, used in cosmetic formulations |
m-PEG15-amine stands out due to its specific balance between hydrophilicity and reactivity, making it particularly effective for bioconjugation applications where both solubility and stability are critical .
Methoxypolyethylene glycol 15-amine exhibits a precisely defined molecular composition characterized by the molecular formula C31H65NO15 and a molecular weight of 691.85 grams per mole [2] [4]. The compound is registered under Chemical Abstracts Service number 80506-64-5, which serves as its unique chemical identifier [2] [5]. This heterobifunctional polyethylene glycol derivative contains a total of 31 carbon atoms, 65 hydrogen atoms, one nitrogen atom, and 15 oxygen atoms, reflecting its complex polymeric structure [13].
The molecular architecture incorporates 15 ethylene glycol repeating units, which directly correlates to the numerical designation in its nomenclature [2] [5]. The compound possesses a linear chain structure with a polyethylene glycol spacer length comprising 47 atoms and extending approximately 53.4 angstroms [2]. This specific molecular weight places methoxypolyethylene glycol 15-amine within the medium molecular weight range of polyethylene glycol derivatives, providing optimal balance between solubility and functional reactivity .
The methoxy terminal group represents a critical structural component of methoxypolyethylene glycol 15-amine, providing stability and preventing unwanted cross-linking reactions [9]. This terminal methoxy group (-OCH3) is covalently bonded to one end of the polyethylene glycol chain, creating a monofunctional polyethylene glycol derivative [5] [9]. The methoxy group exhibits characteristic chemical inertness under standard reaction conditions, making it an ideal protective terminus for the polymer chain [9].
Nuclear magnetic resonance spectroscopic analysis reveals that the methoxy group produces a distinctive singlet peak at 3.38 parts per million, integrating for three hydrogen atoms [32]. This spectroscopic signature serves as a valuable analytical tool for compound identification and purity assessment [32]. The methoxy terminal group contributes significantly to the overall hydrophobic character of one end of the molecule while maintaining the amphiphilic nature essential for bioconjugation applications [9].
The polyethylene glycol chain architecture of methoxypolyethylene glycol 15-amine consists of a linear arrangement of 15 ethylene oxide units connected through ether linkages [2] [8]. Each ethylene glycol unit contributes a molecular weight of approximately 44 daltons, following the general structural formula -(OCH2CH2)n- where n equals 15 [8] [34]. The polymer chain exhibits remarkable flexibility due to the rotational freedom around the carbon-oxygen bonds, resulting in multiple conformational states that enhance solubility and biocompatibility [8].
The polyethylene glycol backbone demonstrates exceptional hydrophilicity, with each ethylene glycol unit capable of forming hydrogen bonds with approximately two water molecules [8]. This extensive hydrogen bonding capacity significantly increases the hydrodynamic radius of the molecule in aqueous solutions [8]. The chain architecture provides a hydrophilic spacer that effectively increases solubility in aqueous media while reducing aggregation and minimizing immune response when used in bioconjugation applications [5] [9].
The primary amine functional group (-NH2) located at the terminal end opposite to the methoxy group represents the reactive center of methoxypolyethylene glycol 15-amine [5] [10]. This primary amine exhibits strong nucleophilic properties due to the lone pair of electrons on the nitrogen atom, making it readily reactive with various electrophilic species [10]. The amine group carries a positive charge at physiological pH, which influences its reactivity and interaction with other molecules [10].
The primary amine demonstrates exceptional reactivity toward multiple chemical groups including carboxylic acids, activated N-hydroxysuccinimide esters, carbonyls, isothiocyanates, and sulfonyl chlorides [5] [10]. This broad reactivity profile enables methoxypolyethylene glycol 15-amine to function as a versatile linker in bioconjugation reactions [5]. The amine group readily participates in acylation and alkylation reactions, forming stable covalent bonds with target molecules [10]. Under standard conditions, the primary amine can undergo rapid conjugation reactions, particularly with activated carboxylic acid derivatives to form stable amide bonds [5] [36].
Methoxypolyethylene glycol 15-amine exists as a granular solid under standard ambient conditions, exhibiting a characteristic white to off-white coloration [5] [12]. The compound demonstrates typical solid-state properties associated with medium molecular weight polyethylene glycol derivatives, transitioning from liquid to solid state as molecular weight increases beyond approximately 600 daltons [25]. The granular texture facilitates handling and storage while maintaining chemical stability [13].
The physical appearance remains consistent across different production batches, with color variations typically ranging from pure white to slight off-white depending on purity levels and storage conditions [11] [12]. The compound maintains its solid-state integrity at room temperature, with a defined melting point range that distinguishes it from lower molecular weight polyethylene glycol analogs [12]. The granular morphology provides optimal surface area for dissolution while preventing caking or agglomeration during storage [13].
Property | Value |
---|---|
Physical State | Granular Solid |
Appearance | White to off-white solid |
Color | White to off-white |
Melting Point (°C) | 58-61 |
Flash Point (°C) | >110 |
Density (g/cm³) | 1.1±0.1 |
The solubility profile of methoxypolyethylene glycol 15-amine demonstrates exceptional versatility across multiple solvent systems, reflecting its amphiphilic molecular architecture [5] [12]. In aqueous solutions, the compound exhibits high solubility due to the extensive hydrogen bonding capacity of the polyethylene glycol backbone [5] [25]. This aqueous solubility enhancement represents a key advantage for bioconjugation applications where water-soluble intermediates are essential [5].
Organic solvent compatibility extends to multiple classes including alcohols, where isopropyl alcohol and benzene demonstrate good to excellent solvation properties [12] [16]. The compound shows slightly limited solubility in chloroform and methanol, indicating selective solvent interactions based on polarity and hydrogen bonding capacity [5] [12]. This selective solubility profile enables purification strategies and reaction optimization in various synthetic protocols [5].
Solvent | Solubility | Notes |
---|---|---|
Water | Soluble | High aqueous solubility due to PEG chain |
Methanol | Slightly soluble | Limited solubility |
Chloroform | Slightly soluble | Limited solubility |
Isopropyl Alcohol | Soluble | Good solubility for polar alcohols |
Benzene | Soluble | Good solubility |
Organic Solvents (General) | Highly soluble | Excellent compatibility with most organic media |
Methoxypolyethylene glycol 15-amine demonstrates exceptional thermal stability with decomposition temperatures exceeding 250 degrees Celsius under standard atmospheric conditions [12] [15]. The compound maintains structural integrity and chemical functionality across a broad temperature range, making it suitable for various synthetic and processing conditions [15]. Thermal gravimetric analysis reveals minimal mass loss below 180 degrees Celsius, with observed losses primarily attributed to moisture desorption rather than chemical decomposition [19].
The thermal degradation profile follows patterns typical of polyethylene glycol derivatives, with initial degradation occurring through random chain scission and ether bond cleavage [24]. Differential scanning calorimetry studies indicate amorphous polymer behavior with glass transition temperatures that reflect the flexible nature of the polyethylene glycol backbone [15]. The recommended maximum operating temperature ranges between 200-250 degrees Celsius to ensure chemical stability and prevent thermal degradation [12].
Property | Value | Notes |
---|---|---|
Thermal Stability (°C) | >250 | Stable under normal conditions |
Decomposition Temperature (°C) | >300 | High thermal stability typical of PEG polymers |
Glass Transition Temperature (°C) | Not determined | Amorphous polymer behavior |
Thermal Degradation Onset (°C) | 250-300 | Initial degradation temperature |
Mass Loss at 180°C (%) | 2.5-3.0 | Primarily water loss |
Maximum Operating Temperature (°C) | 200-250 | Recommended operating limit |
Methoxypolyethylene glycol 15-amine exhibits pronounced hygroscopic properties characteristic of polyethylene glycol derivatives, readily absorbing moisture from atmospheric conditions [19] [23]. The hygroscopic behavior results from the multiple hydrogen bonding sites present throughout the polyethylene glycol backbone, which interact favorably with water molecules [23] [25]. This moisture absorption tendency necessitates careful storage conditions to maintain compound integrity and prevent hydrolytic degradation [13].
Dynamic vapor sorption studies demonstrate that the compound can absorb significant quantities of water under high humidity conditions, with equilibrium moisture content varying proportionally with relative humidity [19]. The hygroscopic nature can be advantageous in certain applications where moisture retention is desired, but requires consideration during storage and handling procedures [23]. Storage under reduced humidity conditions or desiccated environments helps maintain chemical stability and prevents moisture-induced degradation [13].
The hygroscopic properties become more pronounced with increasing polyethylene glycol chain length, as longer chains provide additional hydrogen bonding sites for water interaction [23]. However, the specific chain length of 15 ethylene glycol units provides a balanced hygroscopic profile that facilitates solubility enhancement without excessive moisture sensitivity [25]. Proper storage conditions typically involve maintaining temperatures below -20 degrees Celsius and protecting from light and atmospheric moisture [13].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of methoxypolyethylene glycol 15-amine through distinctive spectral signatures for each functional component [32] [33]. Proton nuclear magnetic resonance analysis reveals a characteristic methoxy group singlet at 3.38 parts per million, integrating for three hydrogen atoms and serving as a reliable internal standard for molecular weight determination [32]. The polyethylene glycol backbone produces a dominant multiplet spanning 3.6-3.7 parts per million, with integration values directly proportional to the number of ethylene glycol units [32] [33].
The primary amine functional group generates variable chemical shifts ranging from 0.5-5.0 parts per million, with signal position dependent on concentration, hydrogen bonding, and exchange rates with protic solvents [26] [32]. Addition of deuterium oxide typically causes amine proton signals to disappear due to rapid hydrogen-deuterium exchange, providing confirmatory evidence for amine group presence [26]. Carbon-13 nuclear magnetic resonance spectroscopy shows carbons directly attached to nitrogen appearing in the 10-65 parts per million region, slightly downfield compared to alkyl carbons due to nitrogen's electron-withdrawing effects [26].
An important analytical consideration involves carbon-13 satellite peaks in proton nuclear magnetic resonance spectra, which appear as doublets flanking major peaks due to natural abundance carbon-13 coupling [32] [33]. These satellite peaks, representing approximately 1.1% of total integration, provide valuable information for accurate molecular weight determination when properly accounted for in spectral analysis [32] [33].
Technique | Signal/Peak | Chemical Shift/Frequency | Intensity/Notes |
---|---|---|---|
1H NMR | Methoxy group (-OCH3) | 3.38 ppm (s) | Strong singlet, 3H |
1H NMR | PEG backbone (-OCH2CH2-) | 3.6-3.7 ppm (m) | Major peak, ~60H |
1H NMR | Primary amine (-NH2) | 0.5-5.0 ppm (broad) | Variable, exchangeable |
13C NMR | Carbon attached to nitrogen | 10-65 ppm | Medium intensity |
Infrared spectroscopy of methoxypolyethylene glycol 15-amine reveals characteristic absorption bands that confirm the presence of specific functional groups and provide structural information [28] [30]. The primary amine functional group produces distinctive nitrogen-hydrogen stretching vibrations in the 3200-3500 wavenumber region, appearing as two separate peaks corresponding to symmetric and antisymmetric stretching modes [28] [30]. These absorption bands exhibit medium to strong intensity and serve as definitive markers for primary amine identification [30].
The polyethylene glycol backbone generates strong carbon-oxygen stretching absorptions between 1000-1300 wavenumbers, characteristic of ether linkages throughout the polymer chain [28]. Additional nitrogen-hydrogen bending vibrations appear in the 1550-1650 wavenumber region, corresponding to amine deformation modes that complement the stretching vibrations [28] [30]. The methoxy terminal group contributes to the overall carbon-hydrogen stretching region between 2850-3000 wavenumbers [28].
Spectral interpretation requires careful distinction between primary amine signatures and other functional groups that may produce similar absorption patterns [30]. Primary amines characteristically show two nitrogen-hydrogen stretching peaks, while secondary amines exhibit only one peak in this region, and tertiary amines show no nitrogen-hydrogen stretching absorption [30]. The relative intensities and positions of these peaks provide valuable information about amine environment and hydrogen bonding interactions [30].
Technique | Signal/Peak | Chemical Shift/Frequency | Intensity/Notes |
---|---|---|---|
IR Spectroscopy | N-H stretching | 3200-3500 cm⁻¹ | Medium-strong, two peaks for primary amine |
IR Spectroscopy | C-O stretching | 1000-1300 cm⁻¹ | Strong, C-O-C stretching |
IR Spectroscopy | N-H bending | 1550-1650 cm⁻¹ | Medium, amine deformation |
Mass spectrometry analysis of methoxypolyethylene glycol 15-amine reveals distinctive fragmentation patterns that provide structural confirmation and molecular weight determination [29] [31]. The molecular ion peak appears at mass-to-charge ratio 692.85 for the protonated species [M+H]+, serving as the base peak in positive ion mode analysis [4] [34]. The molecular radical cation at 691.85 mass-to-charge ratio typically exhibits moderate intensity, reflecting the stability of the molecular ion under standard ionization conditions [31].
Characteristic fragmentation pathways include sequential loss of ethylene glycol units (44 daltons each), producing a series of peaks at decreasing mass-to-charge ratios [34] [37]. The loss of ammonia (17 daltons) from the molecular ion generates a significant fragment at 674.85 mass-to-charge ratio, characteristic of primary amine-containing compounds [31]. Alpha-cleavage reactions produce intense peaks corresponding to ethylene glycol fragments at 44.03 mass-to-charge ratio, representing one of the most abundant fragment ions [29] [31].
The fragmentation pattern follows the nitrogen rule of mass spectrometry, where compounds containing odd numbers of nitrogen atoms exhibit odd-numbered molecular weights [26] [31]. Sequential ethylene glycol losses create a ladder pattern in the mass spectrum, with relative intensities decreasing as the number of lost units increases [34] [37]. This fragmentation behavior enables molecular weight determination and provides structural information about the polyethylene glycol chain length [37].
Fragment Ion (m/z) | Assignment | Relative Intensity (%) | Fragmentation Type |
---|---|---|---|
692.85 | [M+H]+ | 100 | Protonation |
691.85 | M+- (molecular ion) | 45-60 | Molecular ion |
674.85 | [M-NH3]+ | 25-35 | Loss of ammonia |
630.80 | [M-2×C2H4O]+ | 15-25 | Sequential EG loss |
586.75 | [M-3×C2H4O]+ | 10-20 | Sequential EG loss |
542.70 | [M-4×C2H4O]+ | 8-15 | Sequential EG loss |
498.65 | [M-5×C2H4O]+ | 5-12 | Sequential EG loss |
44.03 | C2H4O+ (ethylene glycol unit) | 80-95 | Alpha-cleavage |